molecular formula C6H5ClFNO2 B6338842 5-Fluoronicotinic acid hydrochloride, 98% CAS No. 1274904-16-3

5-Fluoronicotinic acid hydrochloride, 98%

Cat. No. B6338842
CAS RN: 1274904-16-3
M. Wt: 177.56 g/mol
InChI Key: BVGRZUFOFBTCGD-UHFFFAOYSA-N
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Description

5-Fluoronicotinic acid hydrochloride, 98% (5-FNAH), is a synthetic compound used in a variety of scientific research applications. It is a derivative of nicotinic acid, a naturally occurring compound found in many foods. 5-FNAH has been used in studies of enzyme regulation, signal transduction, and other biochemical processes. In addition, it has been used in laboratory experiments to study the effects of drugs on cells, as well as to study the effects of environmental toxins.

Scientific Research Applications

5-Fluoronicotinic acid hydrochloride, 98% has been used in a variety of scientific research applications. It has been used to study the regulation of enzymes, such as phosphatases and kinases, as well as to study signal transduction pathways. It has also been used to study the effects of drugs on cells and the effects of environmental toxins. In addition, 5-Fluoronicotinic acid hydrochloride, 98% has been used in studies of the effects of dietary factors on health.

Mechanism of Action

5-Fluoronicotinic acid hydrochloride, 98% is believed to act on enzymes by inhibiting their activity. This inhibition is thought to occur through the binding of the 5-Fluoronicotinic acid hydrochloride, 98% to the enzyme, which prevents the enzyme from performing its normal function. In addition, 5-Fluoronicotinic acid hydrochloride, 98% has been shown to interact with receptors and other proteins, which may result in the modulation of signal transduction pathways.
Biochemical and Physiological Effects
5-Fluoronicotinic acid hydrochloride, 98% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, modulate signal transduction pathways, and affect the uptake of drugs by cells. In addition, 5-Fluoronicotinic acid hydrochloride, 98% has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

5-Fluoronicotinic acid hydrochloride, 98% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in solution. In addition, it is relatively non-toxic and can be used in a variety of experiments. However, there are some limitations to its use. It is not very soluble in water, and it can react with other compounds in solution.

Future Directions

There are a number of potential future directions for research using 5-Fluoronicotinic acid hydrochloride, 98%. One potential direction is to study the effects of 5-Fluoronicotinic acid hydrochloride, 98% on the regulation of enzymes and signal transduction pathways. Another potential direction is to study the effects of 5-Fluoronicotinic acid hydrochloride, 98% on drug uptake by cells. In addition, there is potential to use 5-Fluoronicotinic acid hydrochloride, 98% in studies of the effects of dietary factors on health. Finally, there is potential to use 5-Fluoronicotinic acid hydrochloride, 98% in the development of new drugs or drug delivery systems.

Synthesis Methods

5-Fluoronicotinic acid hydrochloride, 98% is synthesized from nicotinic acid and fluorine gas. The reaction occurs in two steps. First, the nicotinic acid is reacted with fluorine gas in an aqueous solution. This results in the formation of 5-fluoronicotinic acid and hydrochloric acid. The second step is the hydrolysis of the 5-fluoronicotinic acid, which yields 5-Fluoronicotinic acid hydrochloride, 98% and water.

properties

IUPAC Name

5-fluoropyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2.ClH/c7-5-1-4(6(9)10)2-8-3-5;/h1-3H,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGRZUFOFBTCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoronicotinic acid hydrochloride

CAS RN

1274904-16-3
Record name 3-Pyridinecarboxylic acid, 5-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1274904-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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